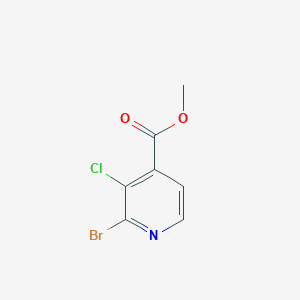

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate

Description

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate is a halogenated pyridine derivative with a methyl ester group at the 4-position, bromine at the 2-position, and chlorine at the 3-position. This compound is a versatile intermediate in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). The bromine atom at the 2-position acts as a strong leaving group, while the chlorine at the 3-position influences regioselectivity in further substitutions. Its unique substitution pattern imparts distinct steric and electronic properties, making it valuable for designing bioactive molecules .

Properties

IUPAC Name |

methyl 2-bromo-3-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTUTWYQCXZAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214351-13-9 | |

| Record name | methyl 2-bromo-3-chloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-chloro-4-pyridinecarboxylate typically involves the bromination and chlorination of pyridine derivatives. One common method is the bromination of 3-chloro-4-pyridinecarboxylic acid followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The esterification step is usually carried out in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide (DMF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or methanol.

Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, reduced pyridine compounds, and various biaryl or alkene-linked pyridine structures.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents enhance its reactivity, making it suitable for various coupling reactions and transformations in organic synthesis.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in the production of various pharmaceuticals. |

| Agrochemical Development | Acts as a precursor for developing herbicides and pesticides. |

| Specialty Chemicals | Utilized in the synthesis of specialty materials with specific properties. |

Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 µM | Effective |

| Escherichia coli | 75 µM | Moderate efficacy |

| Streptococcus agalactiae | 100 µM | Marginal efficacy |

The presence of halogen atoms enhances the compound's binding affinity to bacterial targets, leading to its antimicrobial properties.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 22.54 | Apoptosis induction |

| A549 | 21.30 | Cell cycle arrest |

| HCT116 | 19.80 | Enzyme inhibition |

These findings indicate that this compound has potential as a therapeutic agent against specific cancer types.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Production of Specialty Chemicals : The compound is employed in the formulation of specialty chemicals used in coatings, adhesives, and plastics.

- Agricultural Chemicals : Its derivatives are explored for use as herbicides and insecticides due to their biological activity.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-chloro-4-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, chemical, and biological differences between Methyl 2-bromo-3-chloro-4-pyridinecarboxylate and analogous pyridine derivatives:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Structural and Electronic Effects

- Halogen Position and Reactivity : The 2-bromo substituent in this compound enhances its reactivity in cross-coupling compared to analogs like Methyl 3-chloro-4-pyridinecarboxylate, which lacks a leaving group at the 2-position . The chlorine at the 3-position further directs electrophilic substitutions to the 5- or 6-positions due to its electron-withdrawing nature .

Biological Activity

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₆H₃BrClN₁O₂

- Molecular Weight : 221.45 g/mol

The presence of halogen atoms (bromine and chlorine) in its structure enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves the bromination and chlorination of pyridine derivatives. Common methods include:

- Nucleophilic Substitution : Utilizing nucleophiles to replace halogen atoms.

- Cross-Coupling Reactions : Such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.

- Halogenation Reactions : Direct halogenation of pyridine derivatives under controlled conditions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains. Studies indicate that compounds containing halogenated pyridines exhibit enhanced antibacterial activity compared to their non-halogenated counterparts. The Minimum Inhibitory Concentrations (MICs) for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Bacillus subtilis | 8 |

| Candida albicans | 15 |

These results suggest that this compound can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Antiviral Activity

Research has also explored the antiviral potential of halogenated pyridine derivatives, including this compound. In vitro studies have shown promising results against viruses such as influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral proteins or host cell pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Judge et al. synthesized a series of pyridine derivatives, including this compound, and evaluated their antimicrobial activities against various pathogens. The compound exhibited superior activity compared to standard antibiotics like norfloxacin and fluconazole .

- Antiviral Screening : In light of the COVID-19 pandemic, researchers have focused on the antiviral properties of pyridine derivatives. This compound was tested for its ability to inhibit SARS-CoV-2 replication in cell cultures, showing a dose-dependent reduction in viral load .

- Structure-Activity Relationship (SAR) : The biological activity of this compound has been linked to its structural features. The presence of bromine and chlorine atoms is crucial for enhancing its interaction with biological targets, potentially leading to increased potency against microbial and viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.